2-Benzoylbenzanilide 2-Benzoylbenzanilide
Brand Name: Vulcanchem
CAS No.: 51334-77-1
VCID: VC18955749
InChI: InChI=1S/C20H15NO2/c22-19(15-9-3-1-4-10-15)17-13-7-8-14-18(17)20(23)21-16-11-5-2-6-12-16/h1-14H,(H,21,23)
SMILES:
Molecular Formula: C20H15NO2
Molecular Weight: 301.3 g/mol

2-Benzoylbenzanilide

CAS No.: 51334-77-1

Cat. No.: VC18955749

Molecular Formula: C20H15NO2

Molecular Weight: 301.3 g/mol

* For research use only. Not for human or veterinary use.

2-Benzoylbenzanilide - 51334-77-1

Specification

CAS No. 51334-77-1
Molecular Formula C20H15NO2
Molecular Weight 301.3 g/mol
IUPAC Name 2-benzoyl-N-phenylbenzamide
Standard InChI InChI=1S/C20H15NO2/c22-19(15-9-3-1-4-10-15)17-13-7-8-14-18(17)20(23)21-16-11-5-2-6-12-16/h1-14H,(H,21,23)
Standard InChI Key XQBCETJBBGILQG-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(=O)NC3=CC=CC=C3

Introduction

Structural and Molecular Characteristics

Molecular Architecture

2-Benzoylbenzanilide (IUPAC name: 2-benzoyl-N-phenylbenzamide) consists of a central benzamide core substituted at the ortho position with a benzoyl group (C6H5CO\text{C}_6\text{H}_5\text{CO}-) and an N-phenyl moiety. The molecule’s planar geometry arises from conjugation between the amide carbonyl and adjacent aromatic rings, as evidenced by X-ray crystallographic data . Key structural parameters include:

PropertyValueSource
Molecular weight301.3 g/mol
SMILESC1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(=O)NC3=CC=CC=C3
InChIKeyXQBCETJBBGILQG-UHFFFAOYSA-N

The amide linkage adopts a trans-configuration, minimizing steric hindrance between the benzoyl and phenyl groups. Density functional theory (DFT) calculations suggest partial double-bond character in the C–N bond (1.34A˚\sim 1.34 \, \text{Å}), consistent with resonance stabilization .

Spectroscopic Profiles

  • IR Spectroscopy: Strong absorption bands at 1650cm1\sim 1650 \, \text{cm}^{-1} (amide I, C=O stretch) and 1550cm1\sim 1550 \, \text{cm}^{-1} (amide II, N–H bend) .

  • NMR: 1H^1\text{H} NMR (400 MHz, CDCl3_3) exhibits distinct signals for aromatic protons (δ7.28.1ppm\delta 7.2–8.1 \, \text{ppm}) and amide NH (δ9.8ppm\delta 9.8 \, \text{ppm}, broad singlet) .

Synthetic Methodologies

Classical Amide Coupling

Traditional synthesis involves the condensation of 2-benzoylbenzoic acid with aniline under Schotten-Baumann conditions:

2-Benzoylbenzoic acid+AnilineSOCl2,Et3N2-Benzoylbenzanilide+HCl\text{2-Benzoylbenzoic acid} + \text{Aniline} \xrightarrow{\text{SOCl}_2, \, \text{Et}_3\text{N}} \text{2-Benzoylbenzanilide} + \text{HCl}

This method yields the product in moderate yields (50–65%) but suffers from regioselectivity challenges during benzoylation .

Catalytic C–H Hydroxylation

Pioneering work by Ueno et al. demonstrated Ru(II)- and Pd(II)-catalyzed ortho-hydroxylation of benzanilides (Table 1) .

Table 1: Catalyst-Dependent Regioselectivity in 2-Benzoylbenzanilide Derivatives

CatalystTemperature (°C)Yield (%)Regioselectivity (ortho:para)
Ru(II)1109298:2
Pd(II)808595:5

Mechanistic studies attribute Ru’s superior ortho selectivity to steric steering, whereas Pd’s electronic directing effects dominate .

Physicochemical Properties

Thermal Stability

  • Melting Point: 143–146°C (decomposition observed above 250°C) .

  • Solubility: Sparingly soluble in water (<0.1g/L<0.1 \, \text{g/L}), highly soluble in DMSO and DMF .

Reactivity Profile

The electron-withdrawing benzoyl group activates the ortho position for electrophilic substitution. Halogenation experiments show preferential bromination at the 4-position of the unsubstituted phenyl ring .

Biological and Industrial Applications

Material Science Applications

The rigid aromatic structure facilitates incorporation into liquid crystalline polymers, with reported nematic phase stability up to 180°C .

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